N-methylquinoline-5-carboxamide
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Overview
Description
N-methylquinoline-5-carboxamide is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities . This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of Action
N-methylquinoline-5-carboxamide primarily targets protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has been identified as a potential anti-proliferative agent and apoptotic inducer .
Mode of Action
This compound interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The inhibition of Pim-1 kinase disrupts the normal functioning of protein kinases, which play a crucial role in cell survival and proliferation . This disruption leads to the induction of apoptosis, affecting the balance between cell survival and death .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability. According to in silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, all of the strongest compounds, including this compound, are orally bioavailable without blood–brain barrier penetration .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells. This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes lead to cell death, thereby inhibiting cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylquinoline-5-carboxamide typically involves the reaction of quinoline-5-carboxylic acid with methylamine. This reaction can be carried out under various conditions, including:
Microwave irradiation: This method enhances the reaction rate and yield by providing uniform heating.
Solvent-free conditions: This environmentally friendly approach reduces the use of harmful solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methylquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline-5-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-methylquinoline-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound serves as a precursor for the synthesis of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Quinoline-5-carboxylic acid: A precursor in the synthesis of N-methylquinoline-5-carboxamide.
N-methylquinoline-8-carboxamide: A similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methylquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOWSWKVNBASCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2C=CC=NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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